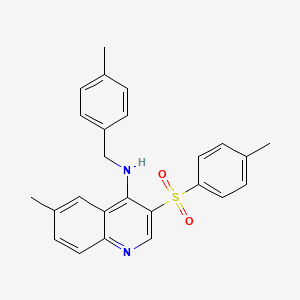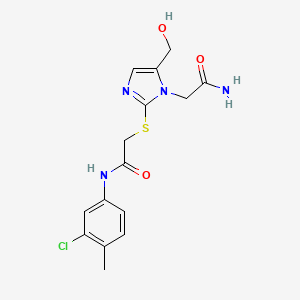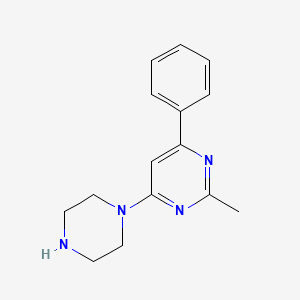![molecular formula C21H27N3O3 B2661818 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320215-05-0](/img/structure/B2661818.png)
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBPB is a selective activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the perception of pain and inflammation.
作用機序
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one activates TRPA1 by binding to a specific site on the channel's intracellular domain. This binding leads to a conformational change in the channel, which allows for the influx of calcium ions into the cell. The calcium influx then triggers the release of neuropeptides and cytokines, which contribute to the physiological response. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a selective activator of TRPA1, meaning that it does not activate other TRP channels or ion channels.
Biochemical and Physiological Effects
The activation of TRPA1 by 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one leads to several biochemical and physiological effects, including the release of neuropeptides and cytokines, the modulation of ion channels, and the regulation of intracellular calcium levels. These effects contribute to the perception of pain and inflammation and have been studied extensively in various models. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to induce pain and inflammation in animal models, and it has also been used to study the role of TRPA1 in respiratory diseases, such as asthma.
実験室実験の利点と制限
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has several advantages for lab experiments, including its high potency and selectivity for TRPA1, its stability in solution, and its ease of use. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is also commercially available, making it accessible to researchers. However, there are also some limitations to its use. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one can be toxic at high concentrations, and its effects can be variable depending on the experimental conditions. Additionally, 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is not suitable for use in human studies due to its potential toxicity.
将来の方向性
There are several future directions for the study of 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one and TRPA1. One area of interest is the development of more potent and selective TRPA1 activators for use in therapeutic applications. Another area of interest is the study of the role of TRPA1 in other physiological and pathological conditions, such as cancer and neurodegenerative diseases. The development of new animal models and the optimization of experimental conditions will also be important for advancing our understanding of TRPA1 and its role in health and disease.
Conclusion
In conclusion, 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has significant potential for use in scientific research to study the role of TRPA1 in pain and inflammation. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been synthesized using a well-established method, and its mechanism of action and physiological effects have been studied extensively. Although there are some limitations to its use, 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has several advantages for lab experiments and is an important tool for advancing our understanding of TRPA1 and its role in health and disease.
合成法
The synthesis of 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the preparation of 3-methoxybenzoyl piperidine, tert-butyl 2-bromoacetate, and 3-aminopyridazine. These compounds are then combined and subjected to various reactions, including Suzuki coupling and cyclization, to yield 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one. The synthesis method has been optimized to increase the yield and purity of 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one, and it is now widely used in research laboratories.
科学的研究の応用
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been used extensively in scientific research to study the role of TRPA1 in pain and inflammation. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of various noxious stimuli, including reactive oxygen species, irritants, and inflammatory mediators. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to activate TRPA1 in a dose-dependent manner, leading to an influx of calcium ions and the subsequent release of neuropeptides and cytokines. 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been used in various in vitro and in vivo models to study the physiological and pathological roles of TRPA1, including pain, inflammation, and respiratory diseases.
特性
IUPAC Name |
6-tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)18-8-9-19(25)24(22-18)16-10-12-23(13-11-16)20(26)15-6-5-7-17(14-15)27-4/h5-9,14,16H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQUTGCOGLHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)



![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)
![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2661758.png)